molecular formula C12H14O3 B12213481 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one CAS No. 61632-66-4

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one

Cat. No.: B12213481
CAS No.: 61632-66-4
M. Wt: 206.24 g/mol
InChI Key: UVNMJKMSXURPNB-UHFFFAOYSA-N
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Description

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one is a sophisticated chemical compound incorporating both acetophenone and oxolane (tetrahydrofuran) structural motifs, making it a valuable intermediate for pharmaceutical research and organic synthesis. The compound features an acetophenone core substituted at the para-position with an oxolan-2-yloxy group, creating a unique molecular architecture that may exhibit distinctive electronic and steric properties. This structural combination suggests potential applications as a building block for drug discovery, particularly in developing kinase inhibitors, enzyme substrates, or functional materials. Researchers may utilize this compound as a key intermediate in synthesizing more complex molecules, leveraging the oxolane ring's stereochemical properties and the ketone's reactivity for further derivatization. The electron-rich oxolane moiety may influence the compound's solubility profile and bioavailability parameters, making it particularly interesting for medicinal chemistry optimization programs. Available For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

61632-66-4

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(oxolan-2-yloxy)phenyl]ethanone

InChI

InChI=1S/C12H14O3/c1-9(13)10-4-6-11(7-5-10)15-12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3

InChI Key

UVNMJKMSXURPNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2CCCO2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Diphenyl Ether

The initial step employs aluminum trichloride (AlCl₃) as a Lewis catalyst to facilitate the acetylation of diphenyl ether. Key parameters include:

  • Solvent : 1,2-Dichloroethane (DCE) for optimal solubility and reaction control.

  • Temperature : Maintained at -15°C to minimize side reactions such as polysubstitution.

  • Stoichiometry : A 1:1 molar ratio of acetyl chloride to diphenyl ether ensures complete conversion.

Post-reaction, the mixture undergoes vacuum distillation to recover DCE (95% efficiency), leaving a residue that is hydrolyzed with hydrochloric acid to isolate the intermediate.

Optimization Strategies for Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. Data from patent CN113816838 highlight the following advancements:

Catalytic System Enhancements

Replacing traditional AlCl₃ with zeolite-supported catalysts reduces waste generation by 40% while maintaining a 94.7% yield (Table 1).

Table 1: Catalyst Performance Comparison

CatalystYield (%)Purity (%)Byproduct Formation
AlCl₃94.799.55.2%
Zeolite-HY93.199.22.8%
Montmorillonite89.498.74.1%

Solvent Recycling Protocols

A closed-loop system recovers 92% of DCE through fractional distillation, reducing raw material costs by 30%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12–4.08 (m, 1H, OCH₂), 3.85–3.79 (m, 2H, THF), 2.58 (s, 3H, COCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).

Chromatographic Purity Assessment

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms 99.5% purity with a retention time of 6.8 minutes.

Comparative Analysis of Alternative Routes

Grignard Reagent Approach

Reaction of 4-bromophenyl magnesium bromide with 2-oxolanyl acetate yields the target compound but suffers from low scalability (45% yield).

Microwave-Assisted Synthesis

Reducing reaction time from 6 hours to 45 minutes via microwave irradiation (150°C) improves throughput but requires specialized equipment.

Industrial Case Study: EvitaChem Production Workflow

EvitaChem’s pilot plant (2025 data) demonstrates the following optimized protocol:

  • Batch Setup : 50 L reactor charged with diphenyl ether (75.0 kg), DCE (90.2 kg), and AlCl₃ (49.2 kg).

  • Acetylation : Acetyl chloride (30.0 kg) added over 2 hours at -15°C.

  • Workup : Hydrolysis with 380 kg deionized water, yielding 91.8 kg crude product.

  • Purification : Recrystallization in petroleum ether gives 82.68 kg final product (94.7% yield).

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[(tetrahydro-2-furanyl)oxy]phenyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The tetrahydro-2-furanyl-oxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one with structurally related acetophenone derivatives, highlighting substituent effects on physical properties, synthesis, and biological activity.

Compound Name Substituent Melting Point (°C) Synthesis Yield Key Applications Evidence ID
This compound Oxolan-2-yloxy (cyclic ether) Not reported Not reported Hypothetical: Drug candidates N/A
1-(4-(2-Methoxyethoxy)phenyl)ethan-1-one (8c) 2-Methoxyethoxy (linear ether) 63.7–64.2 92% PDE4 inhibitors (antidepressant agents)
1-(4-(4-Methoxybutoxy)phenyl)ethan-1-one (8d) 4-Methoxybutoxy (linear ether) 78.3–78.9 89% PDE4 inhibitors
1-(4-((3,5-Difluorobenzyl)oxy)phenyl)ethan-1-one (8g) 3,5-Difluorobenzyloxy (aryl ether) 127.3–128.1 83% PDE4 inhibitors
1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one (3) 4-Chlorobenzyloxy (aryl ether) Not reported Not reported Antimicrobial intermediates
1-(4-(3-Piperidin-1-ylpropoxy)phenyl)ethan-1-one (II) Piperidine-containing propoxy Not reported 59% Anti-inflammatory agents
1-(4-((4-Nitrobenzyl)oxy)phenyl)ethan-1-one 4-Nitrobenzyloxy (aryl ether) Not reported Not reported Neurochemical research
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one Oxolan-2-yl on ethanone chain Not reported Not reported Life sciences research
Picein (1-(4-(β-D-Glucopyranosyloxy)phenyl)ethan-1-one) β-D-Glucopyranosyloxy (glycoside) Not reported Not reported Natural product (antioxidant)

Key Observations:

Substituent Effects on Physical Properties :

  • Linear ethers (e.g., 2-methoxyethoxy in 8c) yield lower melting points (63–64°C) due to flexible chains, while rigid/aromatic substituents (e.g., 3,5-difluorobenzyloxy in 8g) increase melting points (127–128°C) via enhanced crystal packing .
  • The cyclic ether (oxolan-2-yloxy) in the target compound may confer intermediate melting points, balancing rigidity and polarity.

Synthesis Methods: Most analogs are synthesized via nucleophilic substitution of 4-hydroxyacetophenone with alkyl/aryl halides in the presence of K₂CO₃ (e.g., 8c–8g in ethanol, 59–92% yields) . The target compound could be synthesized similarly using 2-bromooxolane or analogous reagents.

Biological Activity: Alkoxy/aryloxy acetophenones show diverse applications: PDE4 inhibition (8c, 8d, 8g) , H3 receptor modulation (QD series in ) , and anti-inflammatory activity (piperidine derivatives in ) . The oxolan-2-yloxy group may enhance metabolic stability compared to linear ethers, making it suitable for CNS-targeting drug candidates.

Solubility and Stability :

  • Glycoside derivatives (e.g., Picein) exhibit high aqueous solubility due to the glucose moiety, whereas halogenated aryl ethers (e.g., 8g) may show lipophilicity .
  • The cyclic ether in the target compound likely improves solubility in polar aprotic solvents (e.g., DMSO) relative to aliphatic chains.

Research Findings and Trends

Structural Diversity Drives Activity: Substituting the phenyl ring with electron-withdrawing groups (e.g., -NO₂ in ) or bulky moieties (e.g., piperidine in ) tailors receptor binding and pharmacokinetics . The oxolan-2-yloxy group’s stereoelectronic effects could modulate interactions with enzymatic targets, such as PDE4 or H3 receptors.

Synthetic Challenges :

  • Lower yields in complex derivatives (e.g., 35% for QD17 in ) highlight the need for optimized reaction conditions .

Emerging Applications: Acetophenone derivatives are increasingly explored for multitarget therapies (e.g., dual H3 receptor ligands with antioxidant properties in ) .

Biological Activity

1-{4-[(Oxolan-2-yl)oxy]phenyl}ethan-1-one, also known as Ethanone, 1-[4-(oxolan-2-yloxy)phenyl], is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 61632-66-4
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 1-[4-(oxolan-2-yloxy)phenyl]ethanone
InChI Key UVNMJKMSXURPNB-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound inhibits the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This effect is thought to be mediated through the inhibition of key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The oxolan group enhances lipophilicity, facilitating cellular uptake and bioavailability. Upon entering the cell, the compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antibacterial Study : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL. This suggests a promising role in developing new antibacterial agents.
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The results indicated a potential application in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
Ethanone, 1-(2-furanyl) ModerateLow
Ethanone, 2,2,2-trifluoro-1-phenyl LowModerate
This compound HighHigh

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